2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
Description
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-6-7-17(21-20-13)24-15-8-10-22(11-9-15)18(23)12-14-4-2-3-5-16(14)19/h2-7,15H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZBSGCBDRKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.
Attachment of the Methylpyridazinyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to 2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone. Research indicates that derivatives of piperidine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Neurological Disorders
The potential application of this compound in treating neurological disorders has been investigated due to its ability to penetrate the blood-brain barrier. Compounds with similar structural characteristics have shown effectiveness in modulating neurotransmitter systems, particularly in conditions like anxiety and depression. Research indicates that modifications to the piperidine ring can enhance the bioavailability and efficacy of such compounds in neurological applications .
Anti-inflammatory Properties
Compounds derived from piperidine structures have been noted for their anti-inflammatory effects. The inhibition of specific receptors involved in inflammatory pathways suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs. Studies have demonstrated that similar compounds can suppress inflammatory responses in cellular models .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of piperidine derivatives found that modifications similar to those present in this compound resulted in enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was synthesized and tested, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antibacterial agent .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, derivatives of this compound were evaluated for their effects on neuronal cell lines under oxidative stress conditions. Results indicated that these compounds could reduce cell death and promote survival pathways, thereby suggesting their utility in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
- Clomazone (2-((2-chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone): Key Similarities: Both compounds contain a 2-chlorophenyl group, which is critical for disrupting plant lipid biosynthesis in herbicides . Key Differences: Clomazone employs an isoxazolidinone ring, whereas the target compound uses a piperidine-pyridazine system. This difference likely alters bioavailability and target specificity. Activity: Clomazone is a broad-spectrum herbicide, while the piperidine-pyridazine scaffold in the target compound may enhance soil persistence or systemic mobility due to its larger aromatic system.
- Benzofenap (2-((4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone): Key Similarities: Both share an ethanone backbone and halogenated aromatic groups. Key Differences: Benzofenap incorporates a pyrazole ring and a methylphenyl group, which may confer stronger lipophilicity compared to the pyridazine-piperidine system. Activity: Benzofenap targets carotenoid biosynthesis, while the target compound’s pyridazine moiety could interact with NADH dehydrogenases or cytochrome P450 enzymes .
Pharmaceutical Analogues with Piperidine-Heterocycle Hybrids
- (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1): Key Similarities: Both compounds use a piperidine-oxygen-heterocycle linkage. Pharmacokinetics: The methanesulfonyl group in the patent compound improves aqueous solubility, whereas the methylpyridazine in the target compound may prioritize membrane permeability.
- 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6): Key Similarities: Both contain a piperazine/piperidine core and halogenated aromatic groups.
Antimicrobial Derivatives with Piperidine-Heterocycle Systems
- 1-(2-(2-Chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives (Thiadiazole/Triazole/Oxadiazole) :
- Key Similarities : These derivatives share the 2-chlorophenyl-piperidine scaffold, critical for disrupting bacterial cell membranes or enzyme function .
- Key Differences : Replacing pyridazine with benzoisoxazole or 1,3,4-oxadiazole alters electron distribution, affecting antibacterial spectrum. For example, oxadiazoles exhibit stronger Gram-positive activity, while pyridazines may target efflux pumps .
Comparative Data Table
Activité Biologique
2-(2-Chlorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structural complexity, featuring a chlorophenyl group, a piperidine ring, and a methylpyridazinyl moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is C18H20ClN3O, with a molecular weight of approximately 333.82 g/mol. The compound exhibits significant lipophilicity, as indicated by its logP value, which enhances its ability to cross biological membranes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. In vitro tests have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are reported to range from 0.0039 to 0.025 mg/mL for effective strains .
- Neurological Effects : Given its structural features, the compound is being investigated for potential neuroprotective effects. Initial findings indicate that it may interact with neurotransmitter receptors, influencing pathways associated with neurological disorders.
- Enzyme Modulation : Interaction studies have demonstrated that the compound may modulate the activity of certain enzymes involved in metabolic processes. This modulation could lead to alterations in cellular signaling pathways critical for various physiological functions.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Antibacterial Properties : A recent study evaluated the antibacterial effectiveness of various piperidine derivatives, including this compound. The results showed significant inhibition of bacterial growth with varying MIC values depending on the strain tested .
- Neuropharmacological Research : Another study focused on the neuropharmacological profile of the compound, assessing its effects on neurotransmitter systems in animal models. The findings suggested potential anxiolytic and antidepressant-like effects, warranting further investigation into its mechanism of action.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Chlorophenyl)-1-(4-piperidinyl)ethanone | Lacks the methylpyridazinyl group | Different chemical and biological properties |
| 2-(2-Bromophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Substituted bromine for chlorine | Changes chemical behavior and biological activity |
| 2-(2-Chlorophenyl)-1-(4-piperidinyl)propanone | Contains an additional carbon in the ethanone chain | Affects reactivity and interactions |
This table highlights how variations in substituents can lead to significant differences in chemical behavior and potential applications.
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC or LC-MS to avoid byproducts.
- Use anhydrous conditions for moisture-sensitive intermediates.
Advanced: How can conflicting spectroscopic data for structural confirmation be resolved?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from:
Q. Methodological Solutions :
- Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
Basic: What analytical techniques are optimal for characterizing the compound’s stability under varying pH conditions?
Answer:
- HPLC-UV/MS : Monitor degradation products at pH 1–13 (simulated gastric/intestinal fluids).
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers.
Reference Data :
Similar piperidine-containing compounds show stability in neutral pH but hydrolyze under strongly acidic/basic conditions .
Advanced: How can crystallographic studies elucidate interactions with biological targets?
Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs. For example, the pyridazine ring may form π-stacking with aromatic residues .
- Fragment screening : Use low-molecular-weight analogs to map binding hotspots, as demonstrated for FAD-dependent oxidoreductases .
Q. Challenges :
- Low solubility may require PEG-based crystallization buffers.
- Synchrotron radiation improves resolution for small-molecule ligands .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Q. Hazard Codes :
Advanced: How can computational methods guide SAR studies for optimizing bioactivity?
Answer:
- Molecular docking (AutoDock Vina) : Screen modifications (e.g., substituting the 6-methylpyridazine group) against target binding pockets .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) of the chlorophenyl group with IC₅₀ values from enzyme assays .
Case Study :
Replacing the chlorophenyl with a fluorophenyl moiety in similar compounds increased blood-brain barrier permeability by 30% .
Basic: What solvents and reaction conditions minimize byproduct formation during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
